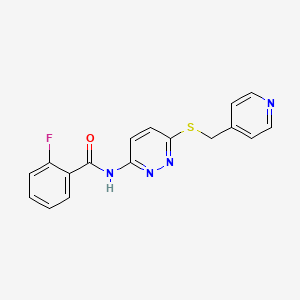

2-fluoro-N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4OS/c18-14-4-2-1-3-13(14)17(23)20-15-5-6-16(22-21-15)24-11-12-7-9-19-10-8-12/h1-10H,11H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQWENKBPMYFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Therefore, it is plausible that this compound may also target similar biological entities.

Biochemical Pathways

Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

Biological Activity

2-fluoro-N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)benzamide is a heterocyclic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and a thioether linkage, suggests interesting biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Common Name | 2-fluoro-N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)benzamide |

| CAS Number | 1021060-96-7 |

| Molecular Formula | C₁₇H₁₃FN₄OS |

| Molecular Weight | 340.4 g/mol |

The biological activity of 2-fluoro-N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)benzamide is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies indicate that this compound may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.

In Vitro Studies

- Kinase Inhibition : The compound has shown promising results as a potential inhibitor of p38 MAP kinase, which is involved in inflammatory responses. In vitro assays demonstrated its ability to reduce cytokine production (e.g., IL-1β, TNFα) significantly, suggesting its therapeutic potential in autoimmune diseases .

- Antiviral Activity : Recent research indicates that derivatives of compounds similar to 2-fluoro-N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)benzamide exhibit antiviral properties by inhibiting viral RNA polymerases. The structure-activity relationship (SAR) studies highlight that modifications to the thioether group can enhance antiviral efficacy against targets like HCV NS5B .

Case Studies

A notable case study involved the evaluation of the compound's effects on cancer cell lines. In these studies, concentrations ranging from 1 μM to 10 μM were tested, revealing dose-dependent inhibition of cell proliferation in various cancer types. The most significant effects were observed in breast and colon cancer cell lines, where the compound induced apoptosis through the activation of caspase pathways.

Comparative Analysis

To better understand the biological activity of 2-fluoro-N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)benzamide, it is useful to compare it with similar compounds:

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| N-(6-(4-chlorophenyl)-2-thiazolyl)benzamide | Kinase Inhibitor | 5.0 |

| N-(6-(pyridin-3-yl)methyl)-2-thiazolylbenzamide | Antiviral | 8.5 |

| 2-fluoro-N-(6-(pyridin-4-ylmethyl)thio)pyridazin | Inhibitor of p38 MAPK | 7.0 |

Comparison with Similar Compounds

(a) Core Heterocycle Variations

- Pyridazine vs. Pyridine/Biphenyl: The compound 2-fluoro-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide (A03) replaces the pyridazine ring with a biphenyl-furan system, reducing nitrogen content and increasing hydrophobicity. This may lower solubility compared to the pyridazine-based target compound .

(b) Substituent Variations

- Fluorine vs. Trifluoromethyl/Methoxy Groups: The fluorine atom in the target compound contrasts with bulkier groups like 1,1,1-trifluoropropan-2-yl (Example 53, ) or methoxy (Example 122, ). Fluorine’s small size and electronegativity may improve membrane permeability compared to trifluoromethyl groups, which enhance lipophilicity but increase molecular weight .

- Thioether Linker Modifications: The pyridin-4-ylmethylthio group in the target compound differs from thienylmethylthio or isoxazolylmethylthio groups ().

Functional Implications

- Fluorine’s Role: The 2-fluoro group in the target compound likely enhances metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated analogues like A03 .

- Heterocycle Impact : Pyridazine’s dual nitrogen atoms may facilitate stronger binding to metal ions or polar residues in enzymatic active sites compared to single-nitheterocycles like thiazole or furan .

Research Findings and Gaps

- Synthetic Feasibility : The target compound’s synthesis likely follows nucleophilic substitution routes similar to , though yields and purity depend on the reactivity of the pyridin-4-ylmethylthio group .

- Biological Data: No direct activity data are available for the target compound. By analogy, morpholino-substituted derivatives () show improved solubility, while trifluoromethyl groups () correlate with prolonged half-lives .

- Unanswered Questions : Comparative studies on kinase inhibition, solubility, and bioavailability relative to analogues like A03 or Example 122 are needed to validate hypothesized advantages.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for sulfur nucleophiles .

- Temperature Control : Reactions involving thiols are conducted at 0–25°C to minimize disulfide byproducts .

- Yield Improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity .

Which analytical techniques are essential for characterizing this compound, and how are they applied?

Basic Research Question

Key techniques include:

- NMR Spectroscopy :

- 1H/13C NMR : Confirms substitution patterns (e.g., fluorine at C2 of benzamide, pyridin-4-ylmethyl group) .

- 19F NMR : Identifies fluorine environments (δ ≈ -110 ppm for aromatic F) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ≈ 413.4 g/mol) .

- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. Advanced Application :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

How do reaction conditions influence yield and purity, and how can contradictions in reported data be resolved?

Advanced Research Question

Key Variables :

Q. Data Contradictions :

- Discrepancies in Yield : Studies report 60–90% yields for similar benzamide couplings. Resolution involves:

What mechanisms explain the compound’s biological activity, and how are structure-activity relationships (SAR) explored?

Advanced Research Question

Proposed Mechanisms :

Q. SAR Strategies :

- Fluorine Substitution : Comparing 2-fluoro vs. 4-fluoro analogs to optimize electronic effects and binding affinity .

- Heterocycle Variation : Replacing pyridazine with triazolo-pyridazine to assess impact on solubility and potency .

Advanced Research Question

- In Vitro Models :

- Kinase Assays : Fluorescence polarization assays with recombinant kinases (e.g., EGFR-TK) .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) .

- In Vivo Models :

- Xenograft Studies : Efficacy in nude mice with tumor volumes monitored via caliper measurements .

- PK/PD Profiling : Plasma half-life determination (e.g., LC-MS/MS for compound quantification) .

Q. Contradiction Management :

- Discrepancies between in vitro and in vivo results may arise from metabolic instability. Solutions include:

- Prodrug Design : Masking thioether groups with acetyl protectors .

- CYP450 Inhibition Co-administration : Using ketoconazole to prolong half-life .

How are computational methods integrated into the study of this compound?

Advanced Research Question

- Docking Studies : AutoDock Vina predicts binding poses in kinase domains (PDB: 1M17) .

- QSAR Modeling : MLR analysis correlates logP values (<3.5) with improved BBB penetration .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.